molecular formula C12H18FNO B2690932 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol CAS No. 1249614-65-0

1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol

Cat. No.: B2690932
CAS No.: 1249614-65-0
M. Wt: 211.28
InChI Key: MKIXJHMNUABXNU-UHFFFAOYSA-N
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Description

“1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol” is a chemical compound with the molecular formula C12H18FNO. It has a molecular weight of 211.28 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of “this compound” such as boiling point and storage conditions are not provided in the available resources .

Scientific Research Applications

Biofuel Production

Recent advancements have enabled the conversion of glucose to biofuels like isobutanol under anaerobic conditions, overcoming previous limitations of aerobic production. The engineered enzymes ketol-acid reductoisomerase and alcohol dehydrogenase, crucial for this process, require specific cofactors for their activity. This innovation allows for the production of isobutanol, a potential biofuel, at 100% theoretical yield, showcasing a significant step towards sustainable biofuel production (Bastian et al., 2011).

Synthetic Chemistry

In the realm of synthetic chemistry, a nine-step microscale synthesis procedure for [14C]flupirtine maleate, starting with economical and readily available reagents, demonstrates the compound's relevance in radiolabeling studies. This process underscores the compound's utility in pharmaceutical research, particularly for tracking drug distribution and metabolism (Choi et al., 1987).

Antibacterial Agents

The development of pyridonecarboxylic acids as antibacterial agents highlights the chemical's utility in medicinal chemistry. The synthesis and evaluation of various analogues have led to compounds with significant antibacterial activity, contributing to the search for new therapeutic agents (Egawa et al., 1984).

Material Science

In material science, the synthesis of polyfunctionalized piperidone oxime ethers and their evaluation for cytotoxicity against HeLa cells offer insights into novel anticancer drug development. The study of these compounds provides a foundation for further structural optimization towards therapeutic applications (Parthiban et al., 2011).

Receptor Differentiation

The structural modification of sympathomimetic compounds has been investigated for its impact on receptor activity, distinguishing between β-1 and β-2 receptor types. This research aids in understanding the molecular basis of drug-receptor interactions and the development of targeted therapies (Lands et al., 1967).

Safety and Hazards

The safety and hazard information for “1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol” is not provided in the available resources .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)ethylamino]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-9(14-8-12(2,3)15)10-4-6-11(13)7-5-10/h4-7,9,14-15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIXJHMNUABXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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